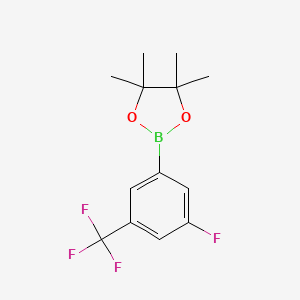

3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester

Descripción general

Descripción

3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester is a type of boronic acid ester . Boronic acids and their derivatives are important compounds due to their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering .

Synthesis Analysis

The synthesis of boronic acid esters like 3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester often involves the use of a radical approach . Protodeboronation of alkyl boronic esters is a common method used in the synthesis . The molar mass of these compounds can be controlled by applying RAFT polymerization .Chemical Reactions Analysis

Boronic acid esters like 3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester can undergo various chemical reactions. For instance, they can form C−C bonds via palladium-catalyzed Suzuki-Miyaura reactions . They can also undergo copper-catalyzed trifluoromethylation .Physical And Chemical Properties Analysis

The solubilities of boronic acid esters like 3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester in organic solvents have been determined experimentally . They show better solubility than the parent acid in all tested solvents . The highest solubility is observed in chloroform and the lowest in the hydrocarbon .Aplicaciones Científicas De Investigación

- Researchers have developed a reactive oxygen species (ROS)-responsive drug delivery system by modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). In this system, curcumin (a natural compound with anti-inflammatory and antioxidant properties) is encapsulated in curcumin-loaded nanoparticles (HA@CUR NPs). These nanoparticles can release curcumin specifically in ROS-rich environments, making them promising for treating conditions like periodontitis .

- Allylboronic acid pinacol ester is a reagent used in various organic transformations. It plays a role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions , olefin metathesis , intermolecular radical additions , and more. Its versatility makes it valuable in synthetic chemistry .

- The trifluoromethyl group is an important motif in pharmaceuticals and agrochemicals. Researchers have explored the use of (hetero)aryl boronic acid pinacol esters in copper-catalyzed trifluoromethylation reactions . These reactions allow for the introduction of trifluoromethyl groups into organic molecules, expanding the toolbox for synthetic chemists .

- Phenylboronic acid pinacol ester and its cyclic esters (such as pinacol ester and azaester) exhibit different solubility profiles compared to the parent acid. These derivatives show better solubility in various solvents, which can be advantageous for formulation and drug delivery applications .

Drug Delivery Systems

Organic Synthesis

Trifluoromethylation Reactions

Solubility Enhancement

Mecanismo De Acción

Target of Action

Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s important to note that the stability of boronic acids and their esters in water is marginal . Therefore, these factors could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in organic synthesis, allowing for the creation of complex organic compounds .

Action Environment

The action of the compound is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, which includes this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH of its environment .

Safety and Hazards

Direcciones Futuras

Future research could focus on addressing the limitations of boronic acid esters by developing more soluble derivatives and improving their selectivity and toxicity profiles. The use of vinylboronic acid pinacol ester as a comonomer and post-polymerization oxidation could afford vinyl alcohol – styrene copolymers .

Propiedades

IUPAC Name |

2-[3-fluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)9-5-8(13(16,17)18)6-10(15)7-9/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRDVCMEIWHGRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3275546.png)

![(E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene)-5-(4-bromophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3275554.png)

![(E)-2-(2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3275566.png)

![(E)-2-(2-hydroxy-5-nitrobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3275580.png)

![4-Chloro-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3275596.png)

![N-[4-[(E)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl]phenyl]acetamide](/img/structure/B3275597.png)

![4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3275620.png)

![4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol](/img/structure/B3275622.png)